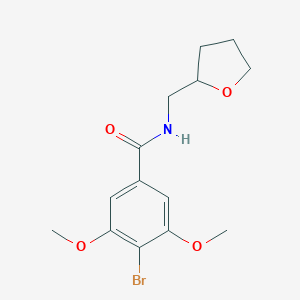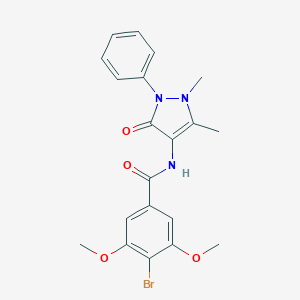
N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that is widely used in scientific research. This compound belongs to the family of sulfonamides and is commonly used in bioconjugation reactions. DBCO-PEG4-NHS ester is a highly reactive compound that can be easily conjugated to a variety of biomolecules, including proteins, peptides, and nucleic acids.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester is based on the reaction between the NHS ester group and the amino group of the biomolecule. The reaction results in the formation of a stable covalent bond between the N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester and the biomolecule. This covalent bond is highly specific and allows for the selective attachment of the N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester to the biomolecule of interest.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester does not have any direct biochemical or physiological effects. However, the biomolecules that are conjugated to this compound may exhibit altered biochemical and physiological properties. For example, the conjugation of a fluorescent dye to a protein using N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester may result in a fluorescently labeled protein that can be used for imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester in lab experiments is its high reactivity and specificity. This allows for the selective attachment of the compound to the biomolecule of interest, without the need for complex purification steps. Additionally, N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester is compatible with a wide range of biomolecules, including proteins, peptides, and nucleic acids.
One limitation of using N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester is its relatively high cost compared to other bioconjugation reagents. Additionally, the synthesis of this compound requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Orientations Futures
There are several future directions for the use of N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester in scientific research. One potential application is in the development of targeted drug delivery systems. By conjugating N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester to a drug molecule, it may be possible to selectively deliver the drug to a specific cell type or tissue.
Another potential application is in the development of biosensors. By conjugating N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester to a fluorescent or luminescent molecule, it may be possible to develop a biosensor that can detect specific biomolecules in a sample.
Overall, N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester is a highly versatile and useful compound in scientific research. Its high reactivity and specificity make it an ideal linker molecule in bioconjugation reactions, and its potential applications in targeted drug delivery and biosensing make it an exciting area of future research.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester involves the reaction of 4-chlorophenyl isocyanate with 2,4-difluoroaniline in the presence of sulfuric acid. The resulting product is then reacted with N-hydroxysuccinimide (NHS) and polyethylene glycol (PEG) to form N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester has a wide range of applications in scientific research. One of the most common uses of this compound is in bioconjugation reactions. Bioconjugation is the process of attaching a biomolecule, such as a protein or nucleic acid, to another molecule, such as a fluorescent dye or a drug molecule. N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester is commonly used as a linker molecule in bioconjugation reactions due to its high reactivity and specificity.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H8ClF2NO2S |
Poids moléculaire |
303.71 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-6-3-9(14)7-11(12)15/h1-7,16H |
Clé InChI |
XAXBMDGCDZIHHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)




![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)




![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)
![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)

